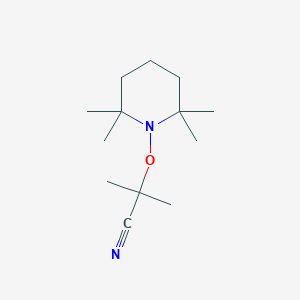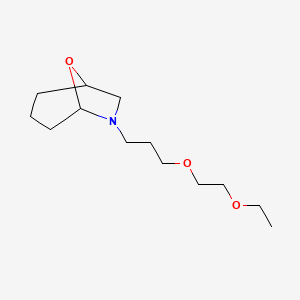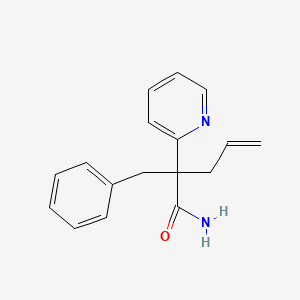
alpha-Allyl-alpha-benzyl-2-pyridineacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
alpha-Allyl-alpha-benzyl-2-pyridineacetamide: is an organic compound with the molecular formula C17H18N2O and a molecular weight of 266.34 g/mol . This compound is characterized by the presence of a pyridine ring, an allyl group, and a benzyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Allyl-alpha-benzyl-2-pyridineacetamide typically involves the reaction of pyridineacetamide with allyl and benzyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: alpha-Allyl-alpha-benzyl-2-pyridineacetamide can undergo oxidation reactions, particularly at the benzylic and allylic positions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allylic and benzylic positions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and other reducing agents.
Substitution: Halides, nucleophiles, and bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones at the benzylic and allylic positions.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted pyridineacetamides with various functional groups.
Applications De Recherche Scientifique
Chemistry: alpha-Allyl-alpha-benzyl-2-pyridineacetamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions and receptor binding studies .
Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and medicinal chemistry research. It may exhibit activity against certain biological targets, making it useful in the development of therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications .
Mécanisme D'action
The mechanism of action of alpha-Allyl-alpha-benzyl-2-pyridineacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the allyl and benzyl groups allows for interactions with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π stacking interactions .
Comparaison Avec Des Composés Similaires
alpha-Allyl-alpha-benzyl-2-pyridineacetamide: Unique due to the presence of both allyl and benzyl groups.
alpha-Allyl-2-pyridineacetamide: Lacks the benzyl group, which may affect its reactivity and binding properties.
alpha-Benzyl-2-pyridineacetamide: Lacks the allyl group, which may influence its chemical behavior and applications.
Uniqueness: this compound stands out due to its dual substitution pattern, which provides a unique combination of reactivity and binding affinity. This makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
71824-56-1 |
|---|---|
Formule moléculaire |
C17H18N2O |
Poids moléculaire |
266.34 g/mol |
Nom IUPAC |
2-benzyl-2-pyridin-2-ylpent-4-enamide |
InChI |
InChI=1S/C17H18N2O/c1-2-11-17(16(18)20,15-10-6-7-12-19-15)13-14-8-4-3-5-9-14/h2-10,12H,1,11,13H2,(H2,18,20) |
Clé InChI |
PICAYDVRQNHNDY-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(CC1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


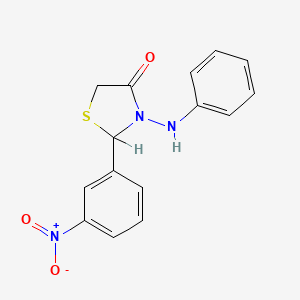
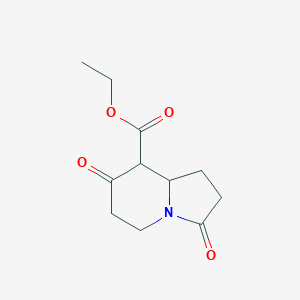

![2-[(Hexadec-11-yn-1-yl)oxy]oxane](/img/structure/B14458208.png)
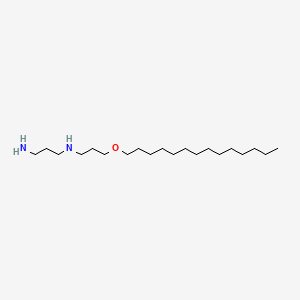
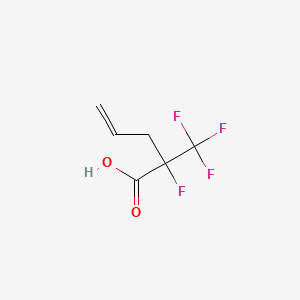
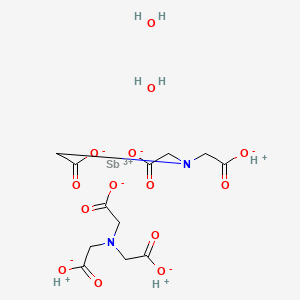
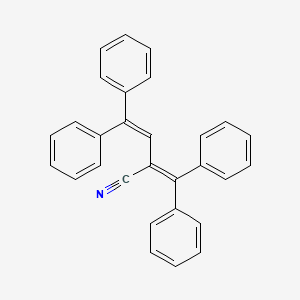
![Methanone, [4-(1-methylpropyl)phenyl]phenyl-](/img/structure/B14458237.png)
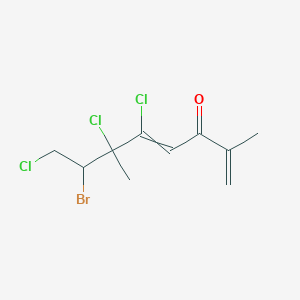
![barium(2+);3-chloro-4-ethyl-5-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate](/img/structure/B14458242.png)
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
